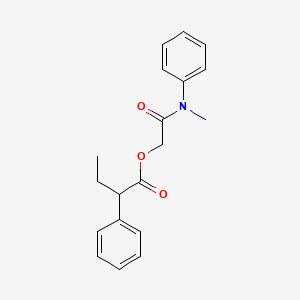

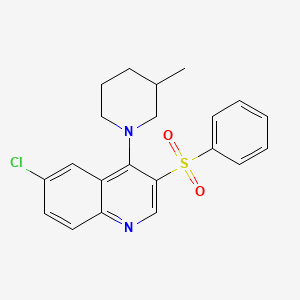

![molecular formula C14H15N3O2S B2399458 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 1351283-85-6](/img/structure/B2399458.png)

5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one” is a complex organic molecule. It contains a morpholinophenyl group, which is a phenyl ring (a six-membered aromatic ring) with a morpholine substituent (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom). This morpholinophenyl group is connected to the rest of the molecule by a double bond, forming a methylidene group .

Scientific Research Applications

Synthesis of Spiro-Pyrazoline-Imidazolidine-2,4-Diones

This compound has been used in the regioselective synthesis of spiro-pyrazoline-imidazolidine-2,4-diones based on a 1,3-dipolar cycloaddition reaction of nitrile imines . This process has been found to be regioselective, regardless of the nature of the aryl substituents at the terminal C and N atoms of the C-N-N fragment of nitrile imine .

Biological Activity

Pyrazoles and pyrazolines, which can be obtained via the 1,3-dipolar cycloaddition reaction of nitrile imines, are known to exhibit a wide range of biological activity. They often occur in various types of compounds with antibacterial, antimicrobial, antidepressant, anti-inflammatory, antiviral, analgesic, immunosuppressive, and anticancer properties .

Synthesis of Spiro-2-Chalcogenimidazolones

The compound has been used in the Diels–Alder reactions between 5-methylidene-hydantoins or 5-methylidene-2-thiohydantoins and 1,3-dienes (cyclopentadiene, cyclohexadiene, 2,3-dimethylbutadiene, isoprene) to prepare novel hydantion and thiohydantoin-based spiro-compounds .

Organic Solvent Nanofiltration

The compound has potential applications in the field of organic solvent nanofiltration (OSN). It has been used to form robust conjugated microporous polymer (CMP) membranes via electrochemical polymerization for OSN in a challenging environment .

Cytotoxicity

Some of the spiro-derivatives containing hydantoin and thiohydantoin fragments synthesized using this compound have shown moderate cytotoxicity in the MTT test on MCF7, A549, HEK293T, and VA13 cell lines .

Antibacterial Activity

Some of the tested compounds demonstrated some antibacterial effect against Escherichia coli (E. coli) BW25113 DTC-pDualrep2 but were almost inactive against E. coli BW25113 LPTD-pDualrep2 .

properties

IUPAC Name |

(5E)-5-[(2-morpholin-4-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-13-11(15-14(20)16-13)9-10-3-1-2-4-12(10)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,15,16,18,20)/b11-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMCRSDIAAHIFO-PKNBQFBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C=C3C(=O)NC(=S)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=CC=C2/C=C/3\C(=O)NC(=S)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)

![Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate](/img/structure/B2399387.png)

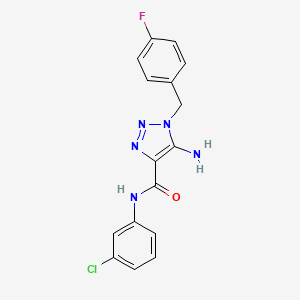

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2399390.png)

![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)

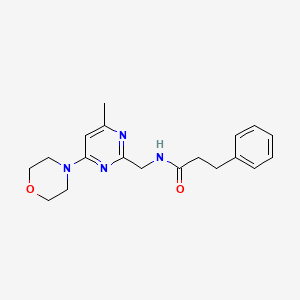

![(Z)-ethyl 2-((3-carbamoyl-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2399398.png)